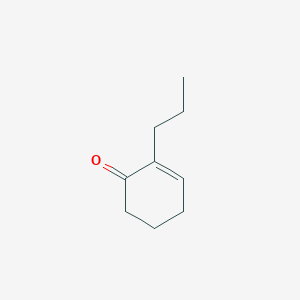

2-Propylcyclohex-2-en-1-one

Vue d'ensemble

Description

2-Propylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O. It is a versatile compound that has garnered attention in various fields of science and industry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Propylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the dehydrogenation of 2-propylcyclohexanone using palladium catalysts under oxidative conditions . Another method includes the use of allyl-palladium catalysis for α,β-dehydrogenation of ketones via their zinc enolates .

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of cyclohexene derivatives. This process typically employs hydrogen peroxide and vanadium catalysts to achieve high yields .

Analyse Des Réactions Chimiques

Types of Reactions

2-Propylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to 2-propylcyclohexanol.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the α-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like organocopper compounds and Grignard reagents are commonly employed.

Major Products Formed

Oxidation: 2-Propylcyclohexane carboxylic acid.

Reduction: 2-Propylcyclohexanol.

Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Applications De Recherche Scientifique

While "2-Propylcyclohex-2-en-1-one" is not directly found in the search results, several related compounds and concepts appear that can help infer potential applications and properties. These include cyclohexenone, α,β-unsaturated carbonyl compounds, and specific derivatives like 3-Methyl-5-propyl-2-cyclohexen-1-one.

Here's an overview based on the search results:

Cyclohexenone and its Derivatives: Synthesis and Reactions

- Versatile Intermediate: Cyclohexenone is a versatile building block in organic synthesis, useful for creating pharmaceuticals and fragrances .

- Synthesis: Several methods exist for synthesizing cyclohexenone, including Birch reduction of anisole, α-bromination of cyclohexanone, and catalytic oxidation of cyclohexene .

- Reactions: Cyclohexenone undergoes Michael additions with nucleophiles, Diels-Alder reactions with electron-rich dienes, and reacts with organocopper compounds via 1,4-addition .

Related Compounds and Their Applications

- α,β-Unsaturated Carbonyl Compounds: These compounds have extensive applications in organic, inorganic, analytical, and biological fields . They can be used as antibacterial agents .

- 3-Methyl-5-propyl-2-cyclohexen-1-one: This compound interacts with cytochrome P450 enzymes, which are important for metabolism. It can also affect cell signaling pathways, gene expression, and cellular metabolism. It has shown anti-inflammatory and antioxidant properties at low doses in animal models, but can be toxic at high doses.

Specific Synthesis Examples

- 2-(5-isopropyl-2-methylcyclohex-2-en-1-yl) acetaldehyde: Preparations of this compound involve heating a crude product with dibenzyl ether and caproic acid, followed by distillation . Isomers can be separated using a canned column .

- 2-(6-isopropyl-3-methylcyclohex-2-en-1-yl) acetaldehyde: This can be prepared by reacting a crude product with methanol and hydrazine monohydrate, followed by acetic acid addition .

Potential Applications Based on Analogous Compounds

Given the properties and applications of cyclohexenone and related compounds, "this compound" may have similar uses:

- Organic Synthesis: As a cyclohexenone derivative, it can serve as a building block for synthesizing more complex molecules, including pharmaceuticals, fragrances, and other fine chemicals .

- Pharmaceutical Research: It may possess biological activities, such as anti-inflammatory or antioxidant effects, similar to 3-Methyl-5-propyl-2-cyclohexen-1-one. It could be investigated for potential therapeutic applications .

- Agrochemicals: Like other α,β-unsaturated carbonyl compounds, it might be explored for use as a pesticide .

- Material Science: The compound's properties could make it useful in creating new materials or modifying existing ones .

Data Table (Inferred Properties and Potential Applications)

Case Studies and Research Findings

While direct case studies on "this compound" are absent, research on related compounds provides insight:

Mécanisme D'action

The mechanism of action of 2-Propylcyclohex-2-en-1-one involves its interaction with various molecular targets. It can undergo nucleophilic addition reactions due to the presence of the enone functional group. This allows it to participate in Michael addition reactions, forming bonds with nucleophiles at the β-position .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohex-2-en-1-one: A structurally similar compound with a six-membered carbon ring and a ketone group.

2-Propylcyclohexanone: Differing by the saturation of the ring, making it less reactive in certain types of reactions.

Uniqueness

2-Propylcyclohex-2-en-1-one is unique due to its combination of a propyl group and an enone structure, which enhances its reactivity in nucleophilic addition reactions compared to its saturated counterparts .

Activité Biologique

2-Propylcyclohex-2-en-1-one, also known as (S)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone, is a cyclic compound with the molecular formula and a molecular weight of approximately 150.218 g/mol. This compound is part of a class of chemicals known for their diverse biological activities, including potential applications in medicinal chemistry and agriculture.

| Property | Value |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 150.218 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 230.5 ± 35.0 °C |

| Melting Point | 88.9 °C |

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its potential therapeutic effects and mechanisms of action.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. For instance, a study indicated that certain cyclohexenones possess inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Another significant area of research involves the anti-inflammatory properties of this compound. Studies have shown that derivatives of cyclohexenones can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and asthma . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comparative analysis was conducted on various cyclohexenones, including this compound, which revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics .

- Inflammation Model : In vivo studies using animal models have shown that administration of cyclohexenone derivatives resulted in reduced edema and lower levels of inflammatory markers in serum, indicating a promising avenue for further investigation into their therapeutic potential .

- Mechanistic Insights : Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the structural activity relationship (SAR) of cyclohexenones, providing insights into how modifications to the chemical structure can enhance biological activity .

Propriétés

IUPAC Name |

2-propylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h6H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXQBSYBAIJUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.